molecular formula C16H12F3NO B2451028 3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide CAS No. 329779-83-1

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide

Cat. No.: B2451028
CAS No.: 329779-83-1
M. Wt: 291.273
InChI Key: JSPCFUKQEAHCAG-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)acrylamide is a useful research compound. Its molecular formula is C16H12F3NO and its molecular weight is 291.273. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Biochemistry

Acrylamide is a reactive molecule extensively used in industries to produce polyacrylamide, which has numerous applications such as in soil conditioning, wastewater treatment, and in the paper and textile industries. The chemical structure and reactivity of acrylamide make it a significant compound in biochemistry and chemistry-related studies. The extensive research on acrylamide's biochemistry is crucial for understanding its formation, distribution in food, and role in human health, especially considering its presence in dietary sources (Friedman, 2003).

Industrial Applications

The wide-ranging industrial applications of acrylamide, particularly as a precursor in polyacrylamide production, highlight its importance. Polyacrylamides are used in various processes including water and wastewater treatment, pulp and paper processing, and mining. The industrial focus on acrylamide has led to significant research into its chemistry, toxicology, and formation mechanisms, especially in food processing, to assess and mitigate potential health risks (Taeymans et al., 2004).

Food Industry and Toxicology

In the food industry, acrylamide's formation during high-temperature processing and its potential health risks such as neurotoxicity, genotoxicity, and carcinogenicity have been a significant concern. Understanding the factors affecting acrylamide formation and degradation in foods, particularly in bakery products, is crucial for developing strategies to reduce its levels, thereby ensuring food safety (Keramat et al., 2011).

Reduction and Mitigation Strategies

Mitigating the dietary exposure to acrylamide involves understanding its distribution in food and the consumption patterns across populations. Research has focused on methods to reduce acrylamide content in the diet without compromising nutritional quality, safety, and sensory attributes of food. Strategies include selecting raw materials with low precursor levels, modifying processing conditions, and incorporating ingredients that prevent acrylamide formation (Friedman & Levin, 2008).

Coordination Chemistry

The coordination chemistry of acrylamide with transition metals offers insights into its potential role in biological systems and its reactivity. Understanding the complexation of acrylamide with metals is relevant for elucidating the mechanisms of its metabolism and health effects, which is critical given its presence in food and potential exposure through the diet (Girma et al., 2005).

Neurotoxicity and Occupational Health

Acrylamide's neurotoxic properties in humans and laboratory animals have prompted studies on its impact on occupational health. Workers exposed to acrylamide may experience neuropathies and other neurotoxic effects. Understanding acrylamide's action mechanism and potential neuropathological targets is essential for developing suitable therapies and protective measures for exposed workers (Pennisi et al., 2013).

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-N-(2,3,4-trifluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO/c1-10-3-2-4-11(9-10)5-8-14(21)20-13-7-6-12(17)15(18)16(13)19/h2-9H,1H3,(H,20,21)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCFUKQEAHCAG-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)NC2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.